

An In-depth Technical Guide to 5-Iodonicotinic Acid (CAS 15366-65-1)

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Compound of Interest

Compound Name: 5-Iodonicotinic acid

Cat. No.: B096194

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodonicotinic acid, with the CAS number 15366-65-1, is a halogenated derivative of nicotinic acid (niacin or vitamin B3). As a versatile building block in medicinal chemistry and organic synthesis, it plays a significant role in the development of novel therapeutic agents. Its structural similarity to nicotinic acid suggests a potential interaction with the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), a key target in the treatment of dyslipidemia. This technical guide provides a comprehensive overview of the properties, potential mechanism of action, synthesis, and suppliers of **5-iodonicotinic acid**.

Chemical and Physical Properties

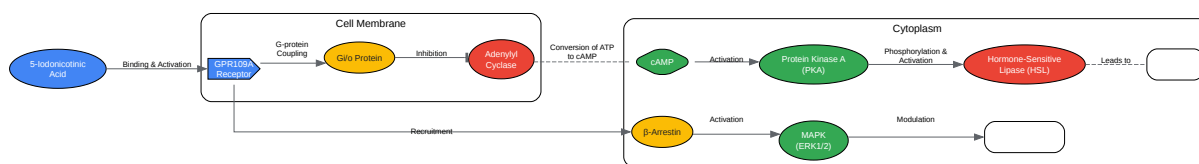
5-Iodonicotinic acid is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	15366-65-1	N/A
Molecular Formula	C ₆ H ₄ INO ₂	[1]
Molecular Weight	249.01 g/mol	[1]
Melting Point	224-225 °C	[1]
Boiling Point	376.2 °C at 760 mmHg	[1]
Appearance	Solid	[1]
SMILES	<chem>O=C(O)c1cc(I)cnc1</chem>	[2]
InChI Key	UPFHREFMESXXLW-UHFFFAOYSA-N	N/A
Storage Conditions	Light sensitive, Inert atmosphere, 2-8°C	[1]

Postulated Mechanism of Action and Signaling Pathway

The biological activity of **5-iodonicotinic acid** is hypothesized to be mediated through the GPR109A receptor, a Gi/o-coupled GPCR. Activation of GPR109A by agonists like nicotinic acid initiates two primary signaling cascades: a G-protein-dependent pathway and a β -arrestin-dependent pathway. The G-protein-dependent pathway is primarily associated with the therapeutic anti-lipolytic effects, while the β -arrestin pathway is linked to side effects such as flushing, but may also contribute to anti-inflammatory responses.

Below is a diagram illustrating the postulated signaling pathway of **5-iodonicotinic acid** upon binding to the GPR109A receptor.



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Postulated GPR109A signaling pathway for **5-iodonicotinic acid**.

Experimental Protocols

Synthesis of 5-Iodonicotinic Acid

A plausible synthetic route to **5-iodonicotinic acid** involves a Sandmeyer-type reaction starting from the readily available 5-aminonicotinic acid.

Materials:

- 5-Aminonicotinic acid
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Distilled water
- Ice

Procedure:

- **Diazotization:** Dissolve 5-aminonicotinic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
- **Work-up:** Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution to remove any excess iodine.
- The crude **5-iodonicotinic acid** will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Suzuki-Miyaura Cross-Coupling of 5-Iodonicotinic Acid

5-Iodonicotinic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the synthesis of a wide variety of 5-aryl nicotinic acid derivatives, which are valuable scaffolds in drug discovery. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.^[1]

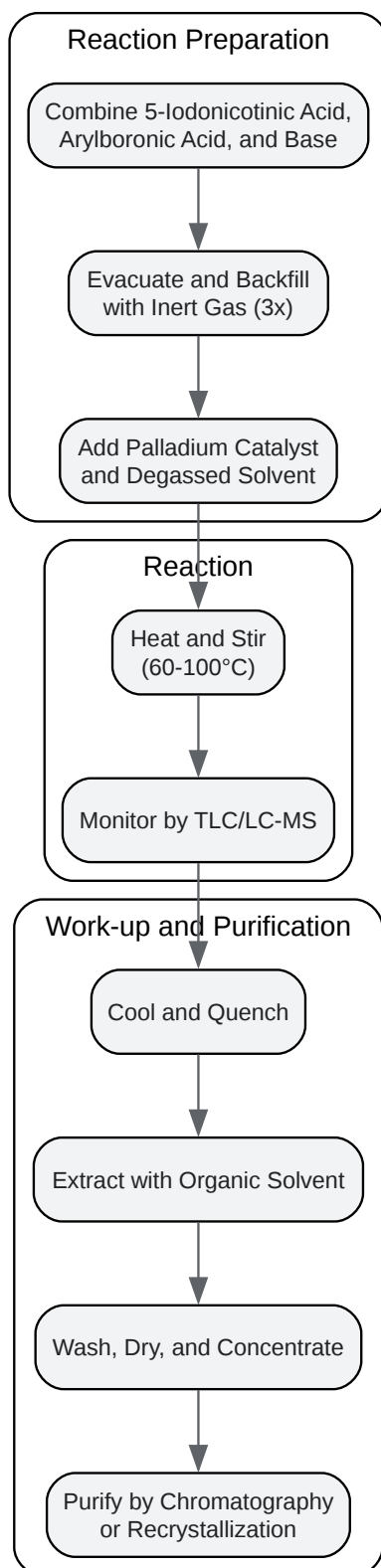
Materials:

- **5-Iodonicotinic acid** (or its ester derivative) (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/ H_2O 4:1, or DMF)
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add **5-iodonicotinic acid**, the arylboronic acid, and the base.
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
- **Reaction:** Place the flask in a preheated oil bath at a suitable temperature (typically 60-100°C) and stir the mixture vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl nicotinic acid derivative.



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General workflow for Suzuki-Miyaura cross-coupling.

Suppliers

5-Iodonicotinic acid is available from various chemical suppliers. Researchers should inquire about purity and availability before purchasing. Some potential suppliers include:

Supplier	Website
Angene Chemical	--INVALID-LINK--
Ambeed	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--
Fluorochem	--INVALID-LINK--
SynHet	--INVALID-LINK--
ChemicalBook	--INVALID-LINK--

Safety Information

5-Iodonicotinic acid should be handled with care in a laboratory setting. According to available safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Iodonicotinic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its reactivity in cross-coupling reactions and its potential as a GPR109A modulator make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, potential biological activity, and synthetic applications to aid in future research and development endeavors.

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